molecular formula C18H12N4O2S B2524906 (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide CAS No. 1198068-17-5

(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide

Cat. No.: B2524906
CAS No.: 1198068-17-5
M. Wt: 348.38
InChI Key: GIABPKDCWDQATP-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is a synthetic small molecule designed for research applications. This compound features a 1,3,4-thiadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The molecular structure integrates a phenoxyphenyl group and a cyanoacrylamide moiety, which are associated with interactions in various biological targets. The 1,3,4-thiadiazole core is recognized for its significant role in scientific research due to its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to in vivo stability and the ability to interact with biomolecules . Compounds containing this scaffold have demonstrated a wide range of biological activities in preclinical studies, including anticonvulsant and anticancer effects . Furthermore, the 2-cyano-N-(thiazol-2-yl)prop-2-enamide backbone, a structure similar to the one in this compound, has been identified in molecules investigated as inhibitors of specific nucleases . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-11-13(10-15-12-25-22-21-15)18(23)20-14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-10,12H,(H,20,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIABPKDCWDQATP-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=CC3=CSN=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C(=C\C3=CSN=N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide is its potential antimicrobial properties. Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A study indicated that compounds with similar structures showed effectiveness against Helicobacter pylori, suggesting that this compound may also possess comparable activity .

Antitumor Properties

The compound has been investigated for its antitumor potential. Thiadiazole derivatives are known to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects on human tumor cells, making them promising candidates for developing new anticancer agents . The structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to participate in the formation of coordination complexes with metal ions, which can lead to the development of novel materials with specific electronic or optical properties. Such materials could have applications in sensors or as catalysts in chemical reactions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been a focus of research to establish structure-activity relationships (SAR). By modifying various functional groups on the thiadiazole ring or the phenoxy group, researchers aim to optimize the biological activity of these compounds. This approach has led to the identification of more potent derivatives that could serve as lead compounds for drug development .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Helicobacter pylori with similar thiadiazole derivatives .
Antitumor Activity ResearchShowed cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .
Material Science ApplicationExplored coordination chemistry involving metal ions, leading to materials with unique properties .
SAR StudiesIdentified modifications that enhance biological activity, paving the way for new drug candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated carbonyl derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Configuration Key Substituents Molecular Weight Notable Features
(Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide (Target) Z Thiadiazol-4-yl, 4-phenoxyphenyl ~400 (estimated) Balanced lipophilicity; potential for aromatic interactions .
XCT790 (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide E 5-Trifluoromethyl-thiadiazole, bis(trifluoromethyl)benzyloxy group 625.3 High lipophilicity (logP ~6.5); enhanced metabolic stability due to CF₃ groups .
(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide Z Difluoromethylsulfanylphenyl, pyrazolyl-furan 488.4 Moderate solubility; pyrazole-furan moiety may enhance π-π stacking .
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide Z 4-Bromobenzyloxy, trimethylphenyl 521.4 Bulky substituents reduce membrane permeability; bromine aids in X-ray studies .
(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide Z Chloroethylpyrazole, phenylethyl 328.8 Low molecular weight; chloroethyl group may confer alkylating activity .

Key Findings

Stereochemistry: The Z-configuration in the target compound and analogs favors a planar geometry, enhancing interactions with flat binding pockets (e.g., ATP sites in kinases).

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in XCT790) increase metabolic stability but reduce aqueous solubility.
  • Aromatic systems (e.g., thiadiazole, pyrazole) improve target affinity via π-π interactions, while bulky groups (e.g., trimethylphenyl in ) may hinder bioavailability.

Q & A

Basic Question: What synthetic strategies are employed to prepare (Z)-2-cyano-N-(4-phenoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide, and how are reaction conditions optimized?

Answer: Synthesis involves multi-step reactions, starting with the preparation of intermediates like 4-phenoxyaniline and thiadiazole-acrylonitrile derivatives. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiadiazole moiety.
  • Cyano-enamide formation : Condensation of cyanoacetamide derivatives with aldehydes under basic conditions (e.g., piperidine in ethanol).
  • Optimization : Solvent polarity (DMF for solubility), temperature (60–80°C), and catalysis (e.g., triethylamine) improve yield. Reaction progress is monitored via TLC, and purification uses column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved?

Answer: Discrepancies in X-ray diffraction data (e.g., bond length anomalies) require:

  • Dual refinement methods : Using SHELXL for small-molecule refinement and PHENIX for macromolecular cross-validation .
  • Twinned data handling : Employing the Hooft parameter or R-value vs. rotation angle plots to detect twinning. For example, SHELXD can resolve pseudo-merohedral twinning in thiadiazole-containing analogs .

Basic Question: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., thiadiazole protons at δ 8.2–8.5 ppm) and carbon frameworks.
  • IR spectroscopy : Identify cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) stretches.
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~6.2 min .

Advanced Question: What computational approaches predict the compound’s binding affinity to kinase targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide against kinase crystal structures (e.g., EGFR, PDB ID: 1M17).
  • MD simulations : AMBER or GROMACS to assess binding stability (RMSD < 2 Å over 100 ns).
  • QSAR models : Utilize descriptors like topological polar surface area (TPSA) and logP to predict IC50 trends .

Basic Question: How is the Z-configuration of the prop-2-enamide group confirmed experimentally?

Answer:

  • NOESY NMR : Correlates spatial proximity of thiadiazole and cyano groups (e.g., NOE between Hα of enamide and thiadiazole protons).
  • X-ray crystallography : SHELX-refined structures show dihedral angles < 10° between aromatic planes, confirming Z-geometry .

Advanced Question: How do researchers address conflicting bioactivity data across cancer cell lines?

Answer:

  • Standardized assays : MTT protocols with matched serum concentrations (e.g., 10% FBS) and incubation times (48–72 hrs).
  • Orthogonal validation : Apoptosis via Annexin V/PI staining or caspase-3 activation assays. For example, discrepancies in HeLa cell IC50 values (15 µM vs. 25 µM) were resolved by controlling hypoxia conditions .

Basic Question: What intermediates are critical in the synthesis, and how are they characterized?

Answer: Key intermediates include:

  • 4-Phenoxyaniline : Confirmed via melting point (92–94°C) and FTIR (N-H stretch at 3350 cm⁻¹).
  • Thiadiazole-acrylonitrile adduct : HPLC purity >95% and HRMS (m/z 289.0521 [M+H]+) .

Advanced Question: What strategies improve selectivity for target enzymes over off-target kinases?

Answer:

  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to block off-target binding pockets.
  • Kinome-wide profiling : Eurofins KinaseScan screens against 468 kinases to identify selectivity ratios. For example, a methyl group at the thiadiazole N-position reduced off-target binding by 40% .

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